N-tert-butyl-3-methoxypyrrolidine-1-carboxamide
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Overview
Description
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group, a methoxy group, and a carboxamide functional group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide has several scientific research applications:
Pharmaceutical Research: It can be used as a building block in the synthesis of novel drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: It can be used to study the interactions of pyrrolidine derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a carboxylate group instead of a carboxamide group.
N-tert-Butyl-3-methylpyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide is unique due to the presence of both a methoxy group and a carboxamide group on the pyrrolidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFAPITIZMGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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